![molecular formula C20H25N3 B8559942 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine](/img/structure/B8559942.png)
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring attached to a pyridine ring, which is further substituted with a 3,3-dimethylindan group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 3,3-dimethylindan derivative, followed by its functionalization to introduce the pyridine ring. The final step involves the formation of the piperazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study receptor-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]piperidine: Similar to the piperazine derivative but with a piperidine ring.
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
Uniqueness
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The combination of the 3,3-dimethylindan group with the pyridine and piperazine rings creates a compound with a unique three-dimensional structure, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C20H25N3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H25N3/c1-20(2)9-8-15-6-7-16(14-17(15)20)18-4-3-5-19(22-18)23-12-10-21-11-13-23/h3-7,14,21H,8-13H2,1-2H3 |
Clave InChI |
LDOJNWZRYCODPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C1C=C(C=C2)C3=NC(=CC=C3)N4CCNCC4)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
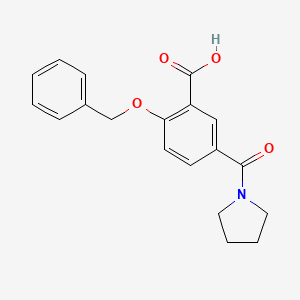


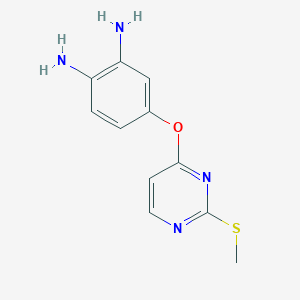
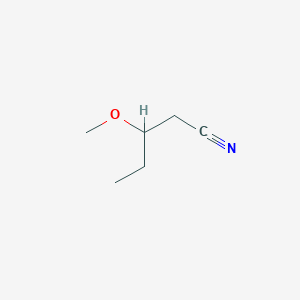
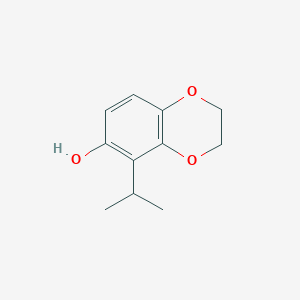
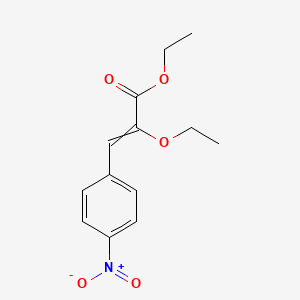
![5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B8559897.png)

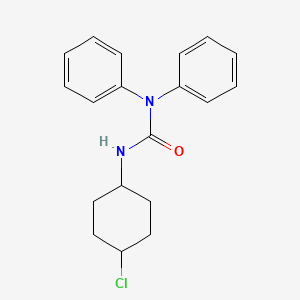
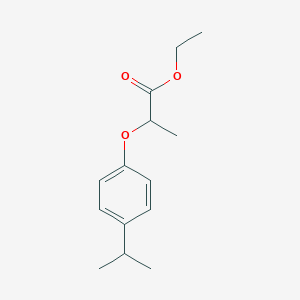

![4-[2-(Methylthio)ethylamino]phenyl methyl sulfone](/img/structure/B8559946.png)

